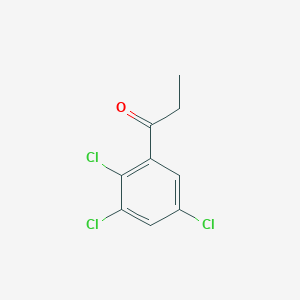
ethyl 6-hydroxy-4,4-dimethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-hydroxy-4,4-dimethylhexanoate, also known as 6-hydroxy-4,4-dimethylhexanoic acid ethyl ester, is a naturally occurring compound found in a variety of fruits and vegetables. It is an ester of 6-hydroxy-4,4-dimethylhexanoic acid and ethanol, and is an important precursor for the synthesis of various pharmaceuticals, flavors, and fragrances. This compound has gained attention in recent years due to its potential applications in the field of medicine, cosmetics, and food science.
科学研究应用
Ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate has been studied extensively by scientists in a variety of fields. In medicine, it has been investigated for its potential to treat a variety of diseases, such as diabetes, obesity, and cancer. In cosmetics, it has been studied for its potential to act as an antioxidant and anti-inflammatory agent. In food science, it has been studied for its potential to act as a flavor enhancer and preservative.
作用机制
The exact mechanism of action of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of fatty acid oxidation, which is the process by which fatty acids are broken down and used as energy. This inhibition of fatty acid oxidation could explain its potential therapeutic effects in a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate have been studied in a variety of model systems. In mice, this compound has been shown to reduce body weight, improve glucose tolerance, and reduce the levels of triglycerides and cholesterol in the blood. In rats, it has been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as to improve the metabolic profile of obese animals. In cell culture studies, this compound has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and inflammation.
实验室实验的优点和局限性
The use of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain, and can be synthesized in high yields. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not soluble in water, and therefore must be dissolved in an organic solvent prior to use.
未来方向
The potential applications of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate are still being explored. Possible future directions include further research into its potential therapeutic effects in a variety of diseases, as well as its potential use as a flavor enhancer and preservative in food science. Additionally, further research into its mechanism of action could lead to a better understanding of its potential therapeutic effects. Finally, further research into its potential environmental impacts could lead to a better understanding of its safety and toxicity.
合成方法
The synthesis of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate can be achieved through a variety of methods. One of the most commonly used methods is the reaction of ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. This reaction produces the desired compound in high yields and is relatively easy to perform. Other methods of synthesis include the use of metal catalysts, such as palladium and nickel, as well as the use of phase transfer catalysts.
属性
| { "Design of the Synthesis Pathway": "The synthesis of ethyl 6-hydroxy-4,4-dimethylhexanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4,4-dimethyl-1-pentene", "Ethyl acetoacetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4,4-dimethyl-1-pentene is reacted with ethyl acetoacetate in the presence of sodium borohydride to form ethyl 4,4-dimethyl-6-oxoheptanoate.", "Step 2: Ethyl 4,4-dimethyl-6-oxoheptanoate is then hydrolyzed with hydrochloric acid to form ethyl 6-hydroxy-4,4-dimethylhexanoate.", "Step 3: The product is then neutralized with sodium hydroxide and extracted with ethanol and water to obtain the final product, ethyl 6-hydroxy-4,4-dimethylhexanoate." ] } | |
CAS 编号 |
1346004-61-2 |
产品名称 |
ethyl 6-hydroxy-4,4-dimethylhexanoate |
分子式 |
C10H20O3 |
分子量 |
188.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



